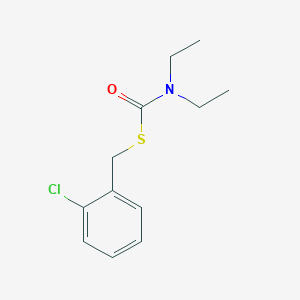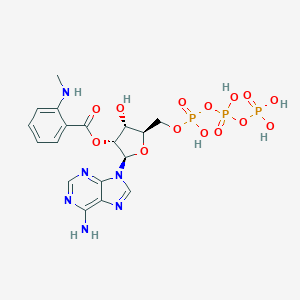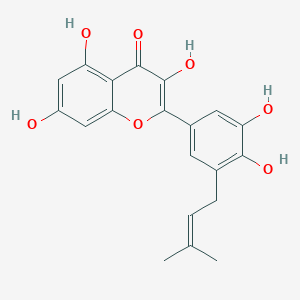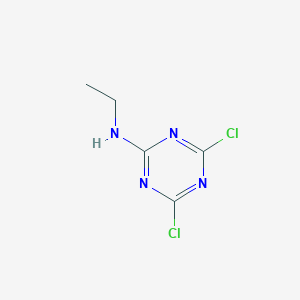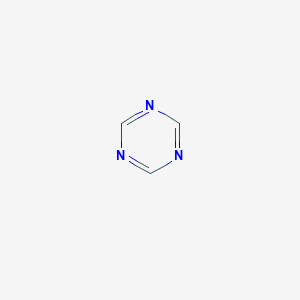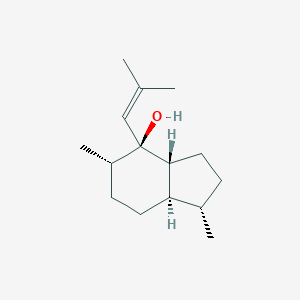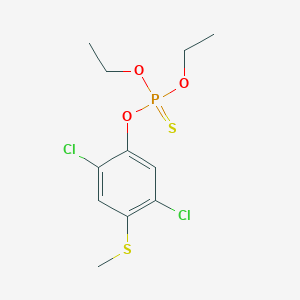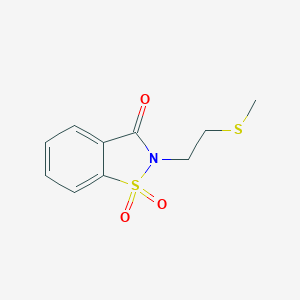
2-(2-(Methylthio)ethyl)-1,2-benzisothiazol-3(2H)-one-1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(Methylthio)ethyl)-1,2-benzisothiazol-3(2H)-one-1,1-dioxide, also known as Methylthioninium chloride or methylene blue, is a synthetic compound that has been used in various scientific research applications. It is a heterocyclic aromatic chemical that is widely used as a redox indicator, a dye, and as a treatment for methemoglobinemia.
作用機序
Methylene blue works by inhibiting the activity of monoamine oxidase, an enzyme that breaks down neurotransmitters such as dopamine and serotonin. This leads to an increase in the levels of these neurotransmitters, which can improve mood and cognitive function. Methylene blue also has antioxidant properties, which can protect cells from oxidative damage.
生化学的および生理学的効果
Methylene blue has been shown to have various biochemical and physiological effects. It can improve cognitive function, enhance memory, and improve mood. It has also been shown to improve mitochondrial function, which can lead to increased energy levels. Additionally, methylene blue has been shown to have anti-inflammatory and antioxidant properties, which can protect cells from damage.
実験室実験の利点と制限
Methylene blue has several advantages for lab experiments, including its low cost, stability, and ease of use. It is also readily available and has a long shelf life. However, there are some limitations to its use, including its potential toxicity at high doses and its interference with some analytical methods.
将来の方向性
There are several future directions for research on methylene blue. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is its potential as an anti-cancer agent. Additionally, there is ongoing research into the use of methylene blue as a redox mediator in energy storage devices, such as batteries and supercapacitors.
Conclusion:
In conclusion, 2-(2-(Methylthio)ethyl)-1,2-benzisothiazol-3(2H)-one-1,1-dioxide, or methylene blue, is a synthetic compound that has been used in various scientific research applications. It is a versatile compound that has potential as a treatment for a range of neurological disorders and as an anti-cancer agent. While there are some limitations to its use, methylene blue has several advantages for lab experiments and is an important tool in scientific research.
合成法
Methylene blue can be synthesized by reacting N,N-dimethylaniline with sodium nitrite and hydrochloric acid to form N,N-dimethyl-4-nitrosoaniline. This compound is then reduced with zinc dust and hydrochloric acid to form N,N-dimethyl-p-phenylenediamine. The final step involves the reaction of N,N-dimethyl-p-phenylenediamine with sulfur and oxygen to form 2-(2-(Methylthio)ethyl)-1,2-benzisothiazol-3(2H)-one-1,1-dioxide.
科学的研究の応用
Methylene blue has been used in various scientific research applications, including as a redox indicator in analytical chemistry, as a dye in histology and microbiology, and as a treatment for methemoglobinemia. It has also been used in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders. Additionally, methylene blue has been shown to have potential as an anti-cancer agent, as it can induce apoptosis in cancer cells.
特性
CAS番号 |
125698-32-0 |
|---|---|
製品名 |
2-(2-(Methylthio)ethyl)-1,2-benzisothiazol-3(2H)-one-1,1-dioxide |
分子式 |
C10H11NO3S2 |
分子量 |
257.3 g/mol |
IUPAC名 |
2-(2-methylsulfanylethyl)-1,1-dioxo-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C10H11NO3S2/c1-15-7-6-11-10(12)8-4-2-3-5-9(8)16(11,13)14/h2-5H,6-7H2,1H3 |
InChIキー |
PCOYTLGIKATEHT-UHFFFAOYSA-N |
SMILES |
CSCCN1C(=O)C2=CC=CC=C2S1(=O)=O |
正規SMILES |
CSCCN1C(=O)C2=CC=CC=C2S1(=O)=O |
その他のCAS番号 |
125698-32-0 |
同義語 |
8-(2-methylsulfanylethyl)-9,9-dioxo-9$l^{6}-thia-8-azabicyclo[4.3.0]no na-1,3,5-trien-7-one |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



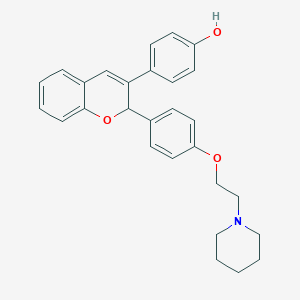
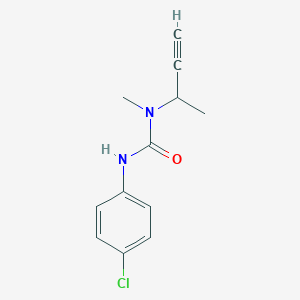
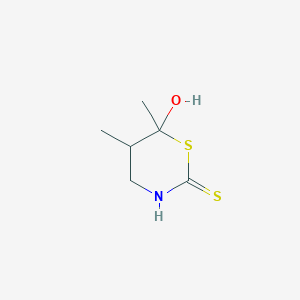
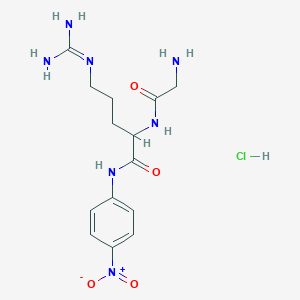
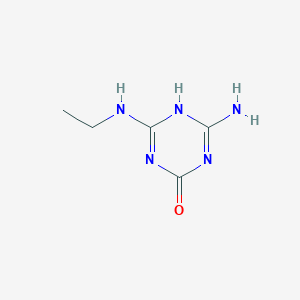
![2-[(Ethylsulfanyl)methyl]phenol](/img/structure/B166562.png)

